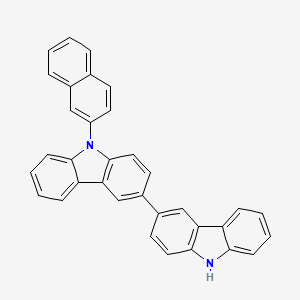

9-(Naphthalen-2-yl)-9H,9'H-3,3'-bicarbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-(Naphthalen-2-yl)-9H,9’H-3,3’-bicarbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their unique electronic properties and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of a naphthyl group into the carbazole structure enhances its photophysical properties, making it a valuable compound for various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Naphthalen-2-yl)-9H,9’H-3,3’-bicarbazole typically involves the coupling of naphthyl and carbazole moieties. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a naphthylboronic acid with a halogenated carbazole in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of 9-(Naphthalen-2-yl)-9H,9’H-3,3’-bicarbazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the choice of catalyst, solvent, and temperature, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

9-(Naphthalen-2-yl)-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole or naphthyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen, nitro, or alkyl groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The compound is utilized as an electron transport material in OLEDs due to its excellent charge transport properties and high thermal stability. Research has shown that incorporating this compound into OLED structures can significantly enhance device performance by improving luminous efficiency and color purity.

Organic Photovoltaics (OPVs)

In OPVs, 9-(Naphthalen-2-yl)-9H,9'H-3,3'-bicarbazole acts as a donor or acceptor material. Its ability to facilitate charge separation and transport makes it an attractive candidate for improving the efficiency of organic solar cells.

Pharmaceutical Applications

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| Burkitt’s Lymphoma (MUTU-I) | <10 |

| Burkitt’s Lymphoma (DG-75) | <10 |

The mechanism of action involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This compound shows promise as a potential therapeutic agent in cancer treatment.

Antimicrobial Activity

Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. While specific activities are still under study, early assays indicate potential effectiveness.

Fluorescent Probes

In biological imaging, this compound serves as a fluorescent probe due to its strong photoluminescence properties. It can be utilized for sensing applications and tracking biological processes in live cells.

Antiproliferative Evaluation

A series of experiments evaluated the efficacy of various naphthalene-substituted bicarbazoles against different cancer types. The most potent derivatives demonstrated significant reductions in cell viability compared to standard treatments like fludarabine phosphate.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the naphthalene moiety significantly influenced biological activity. Substituents on the naphthalene ring enhanced binding affinity to target proteins involved in tumorigenesis.

Mecanismo De Acción

The mechanism of action of 9-(Naphthalen-2-yl)-9H,9’H-3,3’-bicarbazole involves its interaction with various molecular targets and pathways. In organic electronics, the compound acts as an electron donor or acceptor, facilitating charge transport and light emission. In biological applications, it may interact with cellular components, leading to fluorescence or other detectable signals.

Comparación Con Compuestos Similares

Similar Compounds

9,10-Diphenylanthracene: Another compound used in OLEDs and OPVs.

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with similar naphthyl and carbazole moieties.

Uniqueness

9-(Naphthalen-2-yl)-9H,9’H-3,3’-bicarbazole is unique due to its specific combination of naphthyl and carbazole structures, which confer enhanced photophysical properties and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.

Actividad Biológica

9-(Naphthalen-2-yl)-9H,9'H-3,3'-bicarbazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multiple synthetic routes including palladium-catalyzed coupling reactions. The general steps include:

- Formation of Bicarbazole Backbone : Utilizing carbazole derivatives and naphthalene precursors.

- Substitution Reactions : Introducing functional groups to enhance solubility and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study reported IC50 values below 10 µM in Burkitt’s lymphoma cell lines, demonstrating its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| Burkitt’s Lymphoma (MUTU-I) | <10 |

| Burkitt’s Lymphoma (DG-75) | <10 |

The mechanism by which this compound exerts its effects is believed to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation. It may induce reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells .

Antimicrobial Activity

Preliminary studies have suggested that derivatives of bicarbazole compounds may exhibit antimicrobial properties. The specific activity against Gram-positive and Gram-negative bacteria is still under investigation but shows promise in early assays .

Case Studies

-

Antiproliferative Evaluation :

In a series of experiments involving various naphthalene-substituted bicarbazoles, compounds were tested for their ability to inhibit cell growth in different cancer types. The most potent derivatives led to significant reductions in cell viability and were more effective than standard treatments like fludarabine phosphate . -

Structure-Activity Relationship (SAR) :

A detailed SAR analysis revealed that modifications to the naphthalene moiety significantly influenced the biological activity of the bicarbazole derivatives. For instance, substituents on the naphthalene ring enhanced binding affinity to target proteins involved in tumorigenesis .

Research Findings Summary

Recent findings underscore the importance of structural modifications in enhancing the biological activity of naphthalene-substituted bicarbazoles. The following table summarizes key findings from recent studies:

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | IC50 < 10 µM in Burkitt’s lymphoma cell lines |

| Mechanism of Action | Induction of ROS leading to apoptosis |

| Antimicrobial Potential | Activity against selected bacterial strains |

Propiedades

IUPAC Name |

3-(9H-carbazol-3-yl)-9-naphthalen-2-ylcarbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22N2/c1-2-8-23-19-26(16-13-22(23)7-1)36-33-12-6-4-10-28(33)30-21-25(15-18-34(30)36)24-14-17-32-29(20-24)27-9-3-5-11-31(27)35-32/h1-21,35H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSJHSOHWXTYCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76)C8=CC=CC=C83 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.